molecular formula C19H19N3O2S2 B2377459 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 868974-71-4

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2377459
CAS No.: 868974-71-4
M. Wt: 385.5
InChI Key: VKNGJZHMSMBASX-UHFFFAOYSA-N
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Description

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of the compound N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide are currently unknown. This compound is a derivative of thiadiazole , a class of compounds known for their diverse biological activities . .

Mode of Action

Thiadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with benzylthio and methoxybenzamide groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12-7-8-13(2)15(9-12)11-25-19-22-21-18(26-19)20-17(23)14-5-4-6-16(10-14)24-3/h4-10H,11H2,1-3H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNGJZHMSMBASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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